2-Amino-3,4,6-trifluoro-5-methylbenzoic acid
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Overview
Description
2-Amino-3,4,6-trifluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of benzoic acid, characterized by the presence of amino, trifluoromethyl, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,6-trifluoro-5-methylbenzoic acid typically involves the introduction of amino and trifluoromethyl groups onto a benzoic acid derivative. One common method involves the nitration of 3,4,6-trifluoro-5-methylbenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas or metal hydrides for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4,6-trifluoro-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro- or nitroso-substituted derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Amino-3,4,6-trifluoro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-3,4,6-trifluoro-5-methylbenzoic acid and its derivatives often involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the amino group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
2,3,6-Trifluorobenzoic acid:
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Contains additional fluorine atoms, which can influence its reactivity and interactions with molecular targets.
Uniqueness
2-Amino-3,4,6-trifluoro-5-methylbenzoic acid is unique due to the combination of amino, trifluoromethyl, and methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
532426-49-6 |
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Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2-amino-3,4,6-trifluoro-5-methylbenzoic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-2-4(9)3(8(13)14)7(12)6(11)5(2)10/h12H2,1H3,(H,13,14) |
InChI Key |
YTYYIMZKYOUJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)N)C(=O)O)F |
Origin of Product |
United States |
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